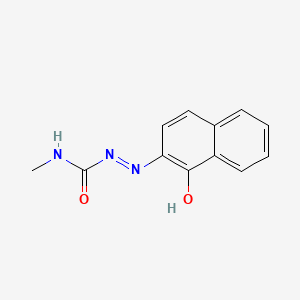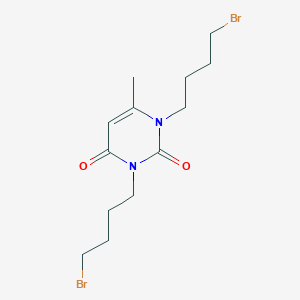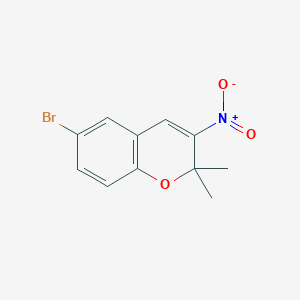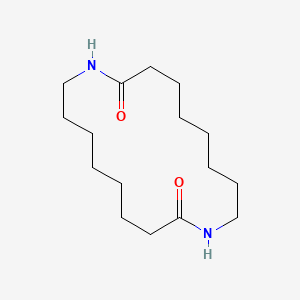
N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide is a complex organic compound with a unique structure that includes a naphthalene ring fused to a hydrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide typically involves the reaction of N-methylhydrazinecarboxamide with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and various substituted naphthalene compounds.
科学的研究の応用
N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Naphthoquinone derivatives: Share similar structural features and undergo similar chemical reactions.
Hydrazine derivatives: Exhibit similar reactivity and potential biological activities.
Substituted naphthalenes: Have comparable chemical properties and applications.
Uniqueness
N-Methyl-2-(1-oxo-2(1H)-naphthalenylidene)hydrazinecarboxamide is unique due to its specific combination of a naphthalene ring and a hydrazinecarboxamide moiety, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
58851-86-8 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC名 |
1-(1-hydroxynaphthalen-2-yl)imino-3-methylurea |
InChI |
InChI=1S/C12H11N3O2/c1-13-12(17)15-14-10-7-6-8-4-2-3-5-9(8)11(10)16/h2-7,16H,1H3,(H,13,17) |
InChIキー |
RWTXWTKRMHOLMJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N=NC1=C(C2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)
![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)



